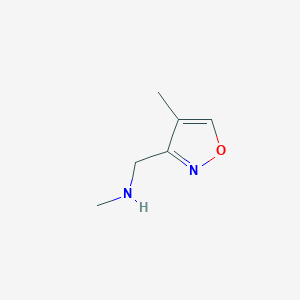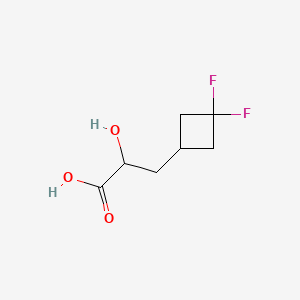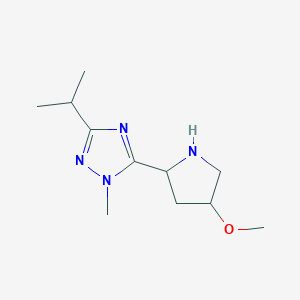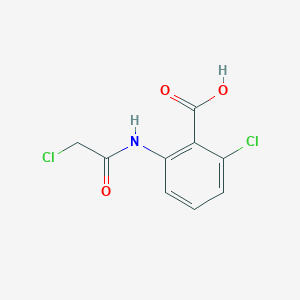
2,2-Bis(methylsulfanyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the acetic acid backbone, making it a dithiol-containing organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)acetic acid typically involves the reaction of acetic acid derivatives with methylsulfanyl reagents. One common method is the reaction of Meldrum’s acid with carbon disulfide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2-Bis(methylsulfanyl)acetic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,2-Bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 2,2-Bis(methylsulfanyl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s dithiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various cellular processes, including enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
Thioglycolic acid: Contains a thiol group attached to an acetic acid backbone.
Dithiothreitol (DTT): A dithiol compound used as a reducing agent in biochemistry.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in various applications.
Uniqueness
2,2-Bis(methylsulfanyl)acetic acid is unique due to its two methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H8O2S2 |
|---|---|
分子量 |
152.2 g/mol |
IUPAC名 |
2,2-bis(methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H8O2S2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
InChIキー |
AAIKDESBMTXGNW-UHFFFAOYSA-N |
正規SMILES |
CSC(C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)



![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)



![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)




